molecular formula C14H18N4OS B14687595 Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- CAS No. 32444-84-1

Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)-

Cat. No.: B14687595
CAS No.: 32444-84-1
M. Wt: 290.39 g/mol
InChI Key: JQLZOHRJJZBEPN-UHFFFAOYSA-N
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Description

Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- typically involves multistep synthetic routes. One common method includes the use of 3-amino-1,2,4-triazole as a starting material. The process involves the condensation of 3-amino-1,2,4-triazole with appropriate aldehydes and subsequent cyclization to form the triazole ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. One-pot condensation reactions are often employed, which minimize the need for multiple purification steps and reduce waste. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The triazole ring plays a crucial role in binding to biological receptors through hydrogen-bonding and dipole interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- apart from similar compounds is its unique combination of a triazole ring with a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

32444-84-1

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

N-(3-pentyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C14H18N4OS/c1-2-3-5-10-12-15-16-14(20)18(12)17-13(19)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H,16,20)(H,17,19)

InChI Key

JQLZOHRJJZBEPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NNC(=S)N1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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